Dihydroorotase Inhibition: 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol Exhibits Weak but Quantifiable Enzyme Inhibition Versus Baseline
In a dihydroorotase enzyme inhibition assay using mouse Ehrlich ascites enzyme at pH 7.37, 3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol demonstrated an IC50 of 1.80 × 10⁵ nM (180 μM), indicating weak inhibitory activity [1]. This value serves as a quantitative benchmark for structure-activity relationship (SAR) studies, distinguishing it from more potent dihydroorotase inhibitors or inactive analogs within the benzofuran class.
| Evidence Dimension | Dihydroorotase inhibition |
|---|---|
| Target Compound Data | IC50 = 1.80 × 10⁵ nM (180 μM) |
| Comparator Or Baseline | Baseline: No inhibition (IC50 > 1 mM) for structurally distinct negative controls; positive controls exhibit IC50 in low micromolar to nanomolar range (e.g., 0.52 mM for certain tetrahedral intermediate analogs) [1] |
| Quantified Difference | 180 μM vs. >1000 μM (inactive) and vs. 520 μM (modest inhibitor comparator) |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 μM compound concentration |
Why This Matters
This quantitative inhibition data provides a measurable reference point for SAR optimization and target validation studies, enabling researchers to select this compound as a weak inhibitor baseline or as a scaffold for further derivatization.
- [1] BindingDB. BDBM50405111 CHEMBL73819: IC50 = 1.80E+5 nM for dihydroorotase inhibition. https://bindingdb.org View Source
